Cas no 1266741-05-2 (Deferasirox Methyl Ester)
Deferasirox Methyl Ester structure
Product Name:Deferasirox Methyl Ester
Numero CAS:1266741-05-2
MF:C22H17N3O4
MW:387.388085126877
CID:1079779
PubChem ID:136119657
Update Time:2025-10-12
Deferasirox Methyl Ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Deferasirox Methyl Ester
- .methyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate
- .methyl ester of deferasirox
- DEFERASIROX RELATED COMPOUND
- methyl 4-(3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoate
- CHEMBL5178246
- 1266741-05-2
- Benzoic acid, 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-, methyl ester; Deferasirox Methyl Ester; Methyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate
- methyl 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoate
- 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-benzoic Acid Methyl Ester
- BDBM50598655
- SCHEMBL8242279
-
- Inchi: 1S/C22H17N3O4/c1-29-22(28)14-10-12-15(13-11-14)25-21(17-7-3-5-9-19(17)27)23-20(24-25)16-6-2-4-8-18(16)26/h2-13,26-27H,1H3
- Chiave InChI: SQUCUUVFSUCLCC-UHFFFAOYSA-N
- Sorrisi: OC1C=CC=CC=1C1=NC(C2C=CC=CC=2O)=NN1C1C=CC(C(=O)OC)=CC=1
Proprietà calcolate
- Massa esatta: 387.12200
- Massa monoisotopica: 387.12190603g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 29
- Conta legami ruotabili: 5
- Complessità: 554
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 97.5Ų
Proprietà sperimentali
- PSA: 97.47000
- LogP: 3.79910
Deferasirox Methyl Ester Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Store at recommended temperature
Deferasirox Methyl Ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | D228675-10mg |
Deferasirox Methyl Ester |
1266741-05-2 | 10mg |
$ 81.00 | 2023-09-08 | ||
| TRC | D228675-100mg |
Deferasirox Methyl Ester |
1266741-05-2 | 100mg |
$ 190.00 | 2023-09-08 | ||
| TRC | D228675-250mg |
Deferasirox Methyl Ester |
1266741-05-2 | 250mg |
$ 420.00 | 2023-09-08 | ||
| TRC | D228675-1g |
Deferasirox Methyl Ester |
1266741-05-2 | 1g |
$1211.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-499531-10 mg |
Deferasirox methyl ester, |
1266741-05-2 | 10mg |
¥2,557.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-499531A-250 mg |
Deferasirox methyl ester, |
1266741-05-2 | 250MG |
¥4,137.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-499531B-1 g |
Deferasirox methyl ester, |
1266741-05-2 | 1g |
¥12,410.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-499531-10mg |
Deferasirox methyl ester, |
1266741-05-2 | 10mg |
¥2557.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-499531A-250mg |
Deferasirox methyl ester, |
1266741-05-2 | 250mg |
¥4137.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-499531B-1g |
Deferasirox methyl ester, |
1266741-05-2 | 1g |
¥12410.00 | 2023-09-05 |
Deferasirox Methyl Ester Letteratura correlata
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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